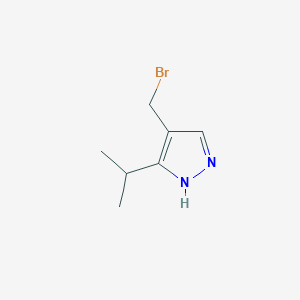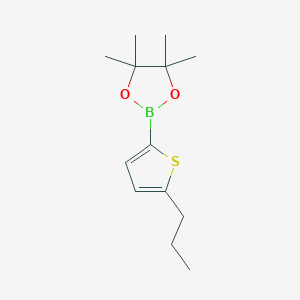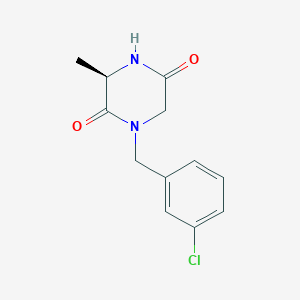
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione
Descripción general
Descripción
(3R)-1-(3-Chlorobenzyl)-3-methyl-2,5-piperazinedione, commonly referred to as 3C-MPPD, is a synthetic compound that has been studied for its potential applications in various fields, including scientific research, drug development, and medical treatments. Due to its unique structure, 3C-MPPD has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Due to its unique structure, 3C-MPPD has been studied for its potential applications in various fields, including scientific research, drug development, and medical treatments. In scientific research, 3C-MPPD has been used as a model compound for studying the structure-activity relationships of other compounds, as well as for the development of new drugs. In addition, 3C-MPPD has been used to study the mechanisms of action of various biological processes, such as inflammation and cancer.
Mecanismo De Acción
The mechanism of action of 3C-MPPD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors, as well as the modulation of signaling pathways. For example, 3C-MPPD has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 3C-MPPD has been shown to inhibit the receptor for advanced glycation end-products (RAGE), which is involved in the development of cancer.
Biochemical and Physiological Effects
3C-MPPD has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 3C-MPPD has been shown to modulate the activity of certain enzymes and receptors, such as COX-2 and RAGE, which are involved in inflammation and cancer, respectively. Furthermore, 3C-MPPD has been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3C-MPPD in laboratory experiments has several advantages. First, 3C-MPPD is relatively inexpensive and easy to synthesize, making it ideal for use in research studies. Second, 3C-MPPD has been shown to exhibit a wide range of biological activities, making it useful for studying the structure-activity relationships of other compounds. Finally, 3C-MPPD has been shown to modulate the activity of certain enzymes and receptors, as well as certain signaling pathways, making it useful for studying the mechanisms of action of various biological processes.
On the other hand, there are several limitations to the use of 3C-MPPD in laboratory experiments. For example, 3C-MPPD is not approved for use in humans, so its effects on humans are unknown. In addition, 3C-MPPD is not approved for use in animals, so its effects on animals are also unknown. Furthermore, 3C-MPPD is a synthetic compound, so its effects on the environment are also unknown.
Direcciones Futuras
Given the potential of 3C-MPPD in scientific research, drug development, and medical treatments, there are several potential future directions for its use. First, further research is needed to better understand the mechanism of action of 3C-MPPD and to identify its potential applications in humans and animals. Second, further research is needed to assess the safety and efficacy of 3C-MPPD in humans and animals. Third, further research is needed to explore the potential of 3C-MPPD as an environmental pollutant. Finally, further research is needed to identify new synthetic methods for the synthesis of 3C-MPPD and other related compounds.
Propiedades
IUPAC Name |
(3R)-1-[(3-chlorophenyl)methyl]-3-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-12(17)15(7-11(16)14-8)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7H2,1H3,(H,14,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNVHHMZBKOLTM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467569.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467570.png)
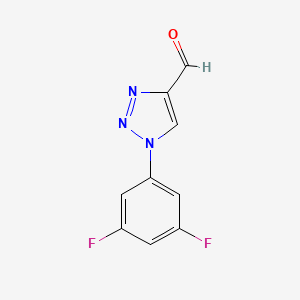
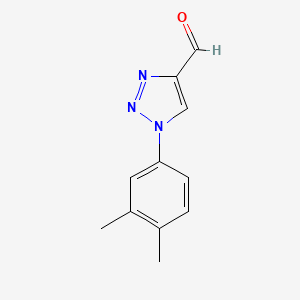
![1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467574.png)


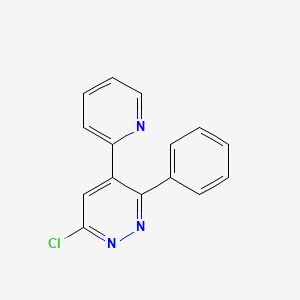
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-pyrrolidinecarboxylate](/img/structure/B1467580.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467585.png)
![(3R)-1-[(1-hydroxycyclopentyl)methyl]pyrrolidin-3-ol](/img/structure/B1467589.png)
